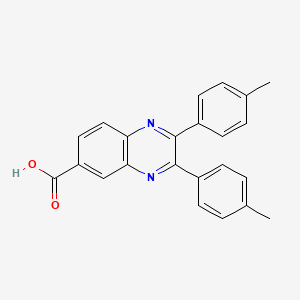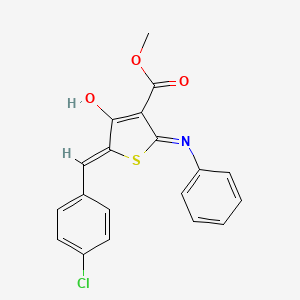![molecular formula C16H14N2OS B6116900 2-[(benzylthio)methyl]-4(3H)-quinazolinone](/img/structure/B6116900.png)
2-[(benzylthio)methyl]-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(Benzylthio)methyl]-4(3H)-quinazolinone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of quinazolinone derivatives, which have been extensively studied for their pharmacological activities.
作用机制
The mechanism of action of 2-[(benzylthio)methyl]-4(3H)-quinazolinone involves the inhibition of various signaling pathways that are involved in cell growth and survival. It has been shown to inhibit the activity of protein kinases, which are essential for the regulation of cell cycle and proliferation. Additionally, it has been found to modulate the expression of various genes that are involved in apoptosis and cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. It has been found to induce cell cycle arrest and apoptosis in cancer cells, while also reducing oxidative stress and inflammation in the brain. Additionally, it has been shown to have a favorable safety profile, with no significant toxicity observed in animal studies.
实验室实验的优点和局限性
One of the main advantages of 2-[(benzylthio)methyl]-4(3H)-quinazolinone is its high potency and selectivity towards cancer cells and neuroprotective effects. This makes it a promising candidate for the development of novel anticancer and neuroprotective agents. However, one of the limitations of this compound is its low solubility in water, which may limit its bioavailability and efficacy in vivo.
未来方向
There are several future directions for the research on 2-[(benzylthio)methyl]-4(3H)-quinazolinone. One of the areas of interest is the development of novel formulations that can enhance its solubility and bioavailability. Additionally, further studies are needed to elucidate its mechanism of action and identify potential targets for therapeutic intervention. Finally, clinical trials are needed to evaluate its safety and efficacy in humans, which may pave the way for its use in the treatment of cancer and neurodegenerative diseases.
Conclusion
In conclusion, this compound is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis method has been optimized for high yield and purity, making it suitable for large-scale production. It has been shown to exhibit cytotoxic activity against cancer cells and neuroprotective effects in the brain. However, further studies are needed to elucidate its mechanism of action, identify potential targets for therapeutic intervention, and evaluate its safety and efficacy in humans.
合成方法
The synthesis of 2-[(benzylthio)methyl]-4(3H)-quinazolinone involves the reaction of 2-aminobenzyl alcohol with benzyl chloroformate in the presence of triethylamine. The resulting intermediate is then reacted with thiourea to yield the final product. The synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.
科学研究应用
2-[(Benzylthio)methyl]-4(3H)-quinazolinone has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to exhibit cytotoxic activity against cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
2-(benzylsulfanylmethyl)-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c19-16-13-8-4-5-9-14(13)17-15(18-16)11-20-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMYWAFMCIQGFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC2=NC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-[(3-chloro-4-hydroxyphenyl)acetyl]-2-(2-pyridinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6116819.png)
![N~2~-acetyl-N~1~-isobutyl-N~1~-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}valinamide](/img/structure/B6116828.png)
![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1-(3-isoxazolyl)-N-methylethanamine](/img/structure/B6116833.png)
![1-(4-ethyl-1-piperazinyl)-3-[2-methoxy-4-({[(5-methyl-2-furyl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6116834.png)
![ethyl {3,5-dimethyl-4-[(3-methyl-4-nitrobenzoyl)amino]-1H-pyrazol-1-yl}acetate](/img/structure/B6116850.png)
![2,2'-[piperazine-1,4-diylbis(methylene)]bis[4-methyl-6-(1-methylcyclohexyl)phenol]](/img/structure/B6116852.png)
![N-(1,4-dioxan-2-ylmethyl)-N-methyl-4-{[1-(3-pyridinylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6116857.png)
![1-(2-fluorobenzyl)-N-methyl-N-[1-(3-pyridinylmethyl)-4-piperidinyl]-3-piperidinamine](/img/structure/B6116858.png)

![N-(6,6-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)-2-[4-(2-oxo-1-imidazolidinyl)phenyl]acetamide](/img/structure/B6116870.png)
![2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6116877.png)

![2-[1-(2-methylbenzyl)-4-(6-quinolinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6116896.png)
![methyl 4-[({3-[2-hydroxy-3-(4-morpholinyl)propoxy]benzyl}amino)methyl]benzoate](/img/structure/B6116907.png)
